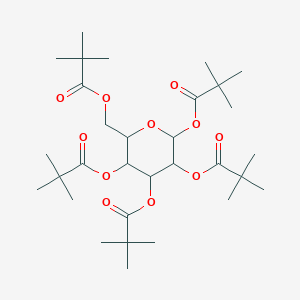
penta-O-pivaloyl-beta-d-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Galactose pentapivalate: is a derivative of the monosaccharide galactose. It is chemically known as 1,2,3,4,6-Penta-O-pivaloyl-beta-D-galactopyranoside. This compound is characterized by the presence of five pivaloyl groups attached to the galactose molecule, making it a highly esterified sugar derivative. It has the molecular formula C31H52O11 and a molecular weight of 600.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of penta-O-pivaloyl-beta-d-glucopyranose typically involves the esterification of beta-D-galactose with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general reaction scheme is as follows:
beta-D-Galactose+5Pivaloyl Chloride→beta-D-Galactose pentapivalate+5HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems such as chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Galactose pentapivalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield beta-D-galactose and pivalic acid.
Oxidation: The hydroxyl groups on the galactose moiety can be oxidized to form corresponding ketones or aldehydes.
Substitution: The pivaloyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Acyl chlorides or other electrophilic reagents in the presence of a base.
Major Products:
Hydrolysis: Beta-D-galactose and pivalic acid.
Oxidation: Oxidized derivatives of beta-D-galactose.
Substitution: Various acylated derivatives depending on the substituent used
Scientific Research Applications
Beta-D-Galactose pentapivalate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in studies of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for galactose-based therapies.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of penta-O-pivaloyl-beta-d-glucopyranose primarily involves its hydrolysis to release beta-D-galactose and pivalic acid. The released beta-D-galactose can then participate in various biochemical pathways, including glycolysis and the galactose metabolic pathway. The pivaloyl groups may also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Beta-D-Galactose: The parent monosaccharide without esterification.
Beta-D-Glucose pentapivalate: A similar compound with glucose instead of galactose.
Beta-D-Mannose pentapivalate: Another similar compound with mannose as the sugar moiety.
Uniqueness: Beta-D-Galactose pentapivalate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. The presence of multiple pivaloyl groups enhances its lipophilicity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C31H52O11 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
[3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3 |
InChI Key |
PLXCBOJERHYNCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


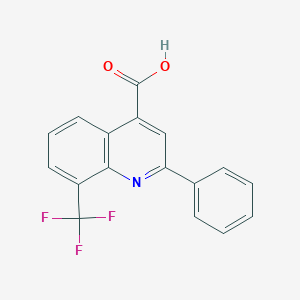
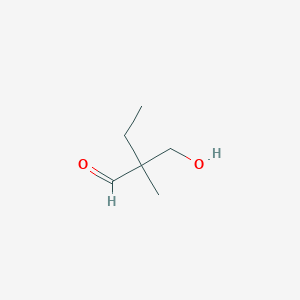

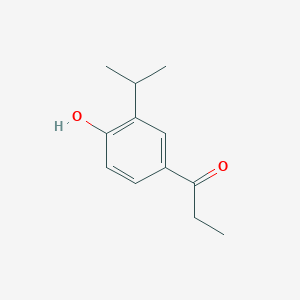

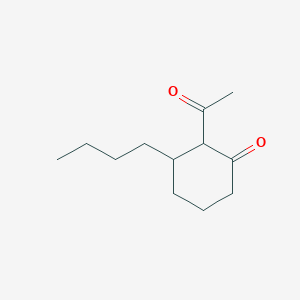

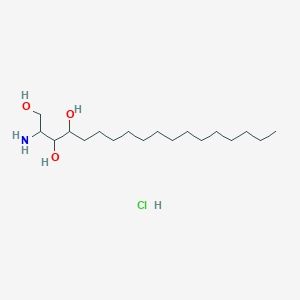
![N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide](/img/structure/B8766038.png)
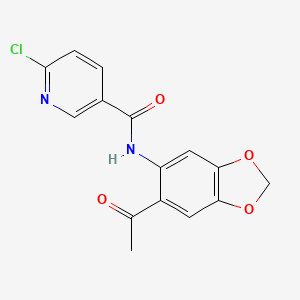


![5-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8766069.png)

